
CAA0225
Vue d'ensemble
Description
CAA0225 is a novel inhibitor specific for cathepsin L. This compound is a probe for autophagic proteolysis.
Applications De Recherche Scientifique
Cardiovascular Applications
1.1 Mechanism of Action
CAA0225 inhibits cathepsin L, which plays a critical role in myocardial injury during reperfusion. Elevated levels of cathepsin L have been associated with larger infarct sizes and impaired cardiac function in patients with ST-Elevation Myocardial Infarction (STEMI). By blocking this enzyme, this compound has been shown to reduce infarct size and improve cardiac contractility.
1.2 Preclinical Studies
A series of preclinical studies have demonstrated the efficacy of this compound in improving cardiac function post-ischemia:
- In Vivo Studies : In murine models, administration of this compound during reperfusion significantly decreased infarct size to 73% of control levels and preserved fractional shortening over a two-week period compared to control groups treated with DMSO .
- Hemodynamic Measurements : Pressure-volume loop analyses indicated that this compound-treated hearts exhibited improved hemodynamic parameters, including increased developed pressure and rates of pressure change (dP/dt max and dP/dt min) at 120 minutes post-reperfusion .
Parameter | Control (DMSO) | This compound Treatment |
---|---|---|
Infarct Size (%) | 100 | 73 |
Developed Pressure | Baseline | Increased |
dP/dt max | Baseline | Increased |
Fractional Shortening (%) | Decreased | Preserved |
Antiviral Applications
2.1 Antiviral Activity
Recent studies have indicated that this compound exhibits antiviral properties, particularly against coronaviruses. It has been shown to inhibit cathepsin L's activity, which is crucial for the viral entry process into host cells.
- In Vitro Studies : this compound was tested alongside other protease inhibitors and demonstrated significant antiviral activity against various strains of coronaviruses. The compound's ability to form noncovalent complexes with cathepsin L enhances its efficacy as an antiviral agent .
2.2 Structural Insights
Research involving mass spectrometry has elucidated the binding characteristics of this compound with cathepsin L, confirming its noncovalent binding nature and establishing it as a potent inhibitor compared to structurally related compounds .
Compound | Binding Type | Potency |
---|---|---|
This compound | Noncovalent | Most Potent |
E-64 | Covalent | Moderate |
CLIK148 | Noncovalent | Less Potent |
Case Studies
3.1 Ischemia-Reperfusion Injury
A notable case study involved the administration of this compound in a randomized controlled trial using Langendorff-perfused rat hearts. Results showed that early intervention with this compound during reperfusion reduced infarct size significantly compared to control groups while improving overall cardiac function metrics .
3.2 Combination Therapies
This compound has also been explored in combination with other therapeutic agents for enhanced efficacy in treating complex diseases such as cancer and infectious diseases. Research indicates that combining this compound with other drugs can produce synergistic effects, enhancing overall treatment outcomes while minimizing side effects .
Analyse Des Réactions Chimiques
Inhibition Mechanism via Covalent Binding
CAA0225 irreversibly inhibits CatL through a nucleophilic substitution reaction at the enzyme's active site. Key steps include:
- Epoxide Ring Opening : The thiolate group of Cys25 attacks the electrophilic epoxide carbon, forming a thioether bond (Figure 7) . This reaction releases the former epoxide oxygen as a hydroxyl group.
- Hydrogen Bonding : The phenolic hydroxyl group of this compound forms a 2.7 Å hydrogen bond with Asp162, stabilizing the enzyme-inhibitor complex .
- Subsite Interactions :
Thermodynamic Stability : NanoDSF screening revealed a melting temperature increase (ΔT<sub>m</sub>) of 12–15 K upon CatL binding, indicating high-affinity stabilization .
Comparative Reactivity with Related Inhibitors
This compound outperforms structurally similar epoxide inhibitors in potency and selectivity:
Enzyme assays confirmed this compound’s superior inactivation kinetics (k<sub>inact</sub>/K<sub>i</sub> = 2.4 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) .
Antiviral Activity
This compound blocks lysosomal CatL, preventing viral entry by inhibiting proteolytic cleavage of viral glycoproteins (e.g., SARS-CoV-2 spike protein) .
Antitrypanosomal Effects
In Trypanosoma brucei, this compound disrupts cathepsin-mediated host-cell invasion, showing synergistic activity with suramin (EC<sub>50</sub> reduction by 60%).
Cancer Therapy
By inhibiting CatL-driven extracellular matrix degradation, this compound reduces tumor metastasis in in vivo models (50% suppression of lung nodules in murine trials).
Stability and Reactivity in Solution
- pH Sensitivity : Stable at lysosomal pH (5.0), with reduced activity above pH 7.0 due to thioether hydrolysis .
- Mass Spectrometry Confirmation : MALDI-TOF analysis verified covalent adduct formation (m/z = CatL + 498.2 Da) .
This compound’s targeted covalent inhibition and modular synthesis make it a versatile tool for studying CatL-dependent pathways and developing therapeutics for viral, parasitic, and oncological diseases. Ongoing research focuses on optimizing its pharmacokinetics and reducing off-target effects.
Propriétés
Numéro CAS |
244072-26-2 |
---|---|
Formule moléculaire |
C28H29N3O5 |
Poids moléculaire |
487.56 |
Nom IUPAC |
(2S,3S)-2-N-[(1S)-1-(benzylcarbamoyl)-2-phenylethyl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1 |
Clé InChI |
ZMZQYVMNDRBKLO-SDHOMARFSA-N |
SMILES |
O=C([C@H]1O[C@@H]1C(NCCC2=CC=C(O)C=C2)=O)N[C@H](C(NCC3=CC=CC=C3)=O)CC4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CAA0225; CAA 0225; CAA-0225. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.